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The following tables summarize the reasons for discontinuation and key outcomes from major clinical trials.

Table 1: Development Status and Rationale for Discontinuation

Item Details

Developer Takeda Pharmaceutical Company [1]

Indication Advanced Prostate Cancer (metastatic castration-resistant prostate cancer,

mCRPC; and metastatic hormone-sensitive prostate cancer, mHSPC) [1] [2]

Key Mechanism Investigational, non-steroidal, selective, reversible inhibitor of 17,20-lyase (a key

activity of the CYP17A1 enzyme), suppressing extragonadal androgen synthesis
[3] [4] [5]

Discontinuation
Date

Announced in 2014 (for mCRPC) [1]

Primary Reason Failure to demonstrate a statistically significant improvement in Overall Survival
(OS), the primary endpoint of pivotal Phase 3 trials, despite improvements in

secondary endpoints like radiographic Progression-Free Survival (rPFS) [1] [2].
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Trial / Population Primary Endpoint (Overall Survival) Key Secondary Endpoint(s)

| ELM-PC 4 [1] mCRPC (prior to chemotherapy) | Not met (No significant improvement) | Met: Improved

radiographic Progression-Free Survival (rPFS) | | ELM-PC 5 [1] mCRPC (post-chemotherapy) | Not met

(Interim analysis indicated goal was unlikely to be met) | Met: Advantage in radiographic Progression-Free

Survival (rPFS) | | SWOG S1216 [2] mHSPC | Not met (Hazard Ratio: 0.86; 95% CI, 0.72 to 1.02; P=0.040)

| Met: Improved Progression-Free Survival (PFS: 47.6 vs. 23.0 months) and PSA response at 7 months |

Experimental Data and Protocol Insights

For researchers, the following quantitative data from earlier-phase trials provides insight into Orteronel's

activity and safety profile.

Table 3: Efficacy and Safety Data from Phase 1/2 Trials

Parameter
Results from Combination Therapy (Orteronel
+ Docetaxel + Prednisone) [3]

Results from Monotherapy (in
Japanese patients) [5]

| PSA Response Rates | After 4 cycles: • ≥30% reduction (PSA-30): 68% • ≥50% reduction (PSA-50):

59% • ≥90% reduction (PSA-90): 23% • Median best PSA response: -77% | ≥50% reduction (PSA-50):

13 out of 15 patients (87%) | | Measurable Disease Response | 7 out of 10 RECIST-evaluable patients (70%)

achieved a partial response [3]. | Information not specified in the provided results. | | Common Adverse

Events (>30%) | Fatigue (78%), alopecia (61%), diarrhea (48%), nausea (43%), dysgeusia (39%),

neutropenia (39%) [3]. | Hyperlipasemia (47%), hyperamylasemia (40%), constipation (33%). Cases of

pancreatitis were reported [5]. | | Impact on Hormone Levels | Rapid and durable reductions in

dehydroepiandrosterone-sulfate (DHEA-S) and testosterone levels [3]. | Serum testosterone was rapidly

suppressed below the lower limit of quantification across all doses [5]. |
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The diagram below illustrates Orteronel's selective target within the androgen synthesis pathway.
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Key Considerations for Researchers

Clinical Program Conclusion: Orteronel development for prostate cancer has been discontinued;
no further clinical trials are expected [1] [6].

Differentiation from Other Agents: Orteronel was more selective for 17,20-lyase inhibition over
17α-hydroxylase compared to abiraterone. This selectivity was hypothesized to minimize disruption to

glucocorticoid synthesis and reduce mineralocorticoid-related side effects, potentially reducing the
requirement for co-administered steroids [4] [5].

Toxicity Management: In trials, Orteronel was associated with side effects including fatigue,
gastrointestinal issues, and hematological toxicities like neutropenia when combined with

chemotherapy [3]. Pancreatitis was also noted as a potential risk [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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